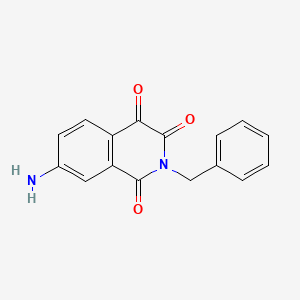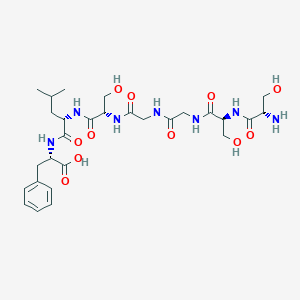
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine is a synthetic peptide composed of seven amino acids: serine, glycine, leucine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, advancements in purification techniques, such as preparative HPLC, ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or other functional groups in the presence of coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while substitution reactions can introduce new functional groups or amino acids into the peptide sequence.
Scientific Research Applications
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application, but it generally involves the peptide’s ability to mimic or inhibit natural protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-α-glutamylglycyl-L-seryl-L-leucyl-L-glutamic acid: Another synthetic peptide with a similar structure but different amino acid composition.
L-Phenylalanine dipeptides: Shorter peptides containing phenylalanine, used in various biochemical studies.
Uniqueness
L-Seryl-L-serylglycylglycyl-L-seryl-L-leucyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its ability to undergo various chemical modifications and its relevance in multiple research fields highlight its versatility and importance.
Properties
CAS No. |
824953-16-4 |
|---|---|
Molecular Formula |
C28H43N7O11 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H43N7O11/c1-15(2)8-18(26(43)34-19(28(45)46)9-16-6-4-3-5-7-16)33-27(44)21(14-38)32-23(40)11-30-22(39)10-31-25(42)20(13-37)35-24(41)17(29)12-36/h3-7,15,17-21,36-38H,8-14,29H2,1-2H3,(H,30,39)(H,31,42)(H,32,40)(H,33,44)(H,34,43)(H,35,41)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
VYGHNIKLAICYAJ-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




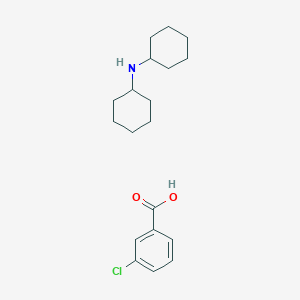
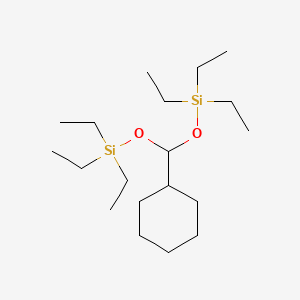
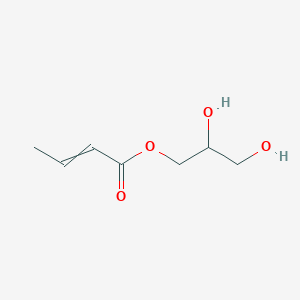
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

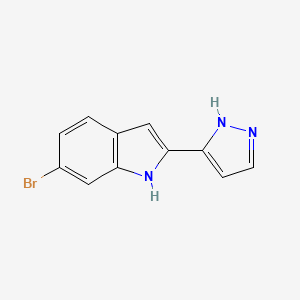
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
